molecular formula C14H17IO3 B1326366 3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone CAS No. 898757-13-6

3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone

Cat. No. B1326366
M. Wt: 360.19 g/mol
InChI Key: XUIASYWSJKQZDO-UHFFFAOYSA-N
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Description

The compound "3-(1,3-Dioxan-2-yl)-3'-iodo-4'-methylpropiophenone" is a chemical entity that appears to be a derivative of 1,3-dioxane with additional functional groups such as an iodo and a methyl group attached to a propiophenone moiety. This structure suggests potential applications in various chemical reactions and possibly in the development of pharmaceuticals or materials with specific properties.

Synthesis Analysis

The synthesis of related 1,3-dioxane derivatives has been explored in the literature. For instance, the synthesis of 3,4-methylenedioxyphenol, an antioxidant and drug intermediate, was achieved through a series of reactions starting from catechol, involving cyclization and Friedel-Crafts reaction among others, with an overall yield of 20.2% . Additionally, novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives with fluorescence properties were synthesized through acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, indicating the versatility of 1,3-dioxane derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 1,3-dioxane derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For example, in the synthesis of novel phenothiazine derivatives, DFT calculations supported a chair conformation of the 1,3-dioxane ring with the phenothiazine substituent in the equatorial position, allowing for free rotation about the single bond linking the two heterocyclic units . This suggests that the molecular structure of "3-(1,3-Dioxan-2-yl)-3'-iodo-4'-methylpropiophenone" would also be influenced by its substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of 1,3-dioxane derivatives can be quite diverse. For instance, the acid-catalyzed decomposition of a 1,2-dioxetane derivative led to a variety of products depending on the acidic agents and conditions employed . Similarly, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides resulted in multiple arylation via successive C-C and C-H bond cleavages . These studies demonstrate the potential for complex chemical transformations involving 1,3-dioxane derivatives, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxane derivatives can be tailored by modifying their structure. For example, the methyl esters of 3,5-dimethylcycloalkyl-4-hydroxyphenylpropionic acid were synthesized and found to be effective as stabilizers for polyurethane polymers, indicating the importance of the substituents on the physical properties of these compounds . The derivatives of 1,4-dioxan, which share a similar dioxane ring, were synthesized and their properties determined, highlighting the versatility of dioxane derivatives in chemical synthesis .

Scientific Research Applications

Dioxane Derivatives in Lignin Acidolysis : Research on dioxane derivatives, like 1,4-dioxane, has explored their role in the acidolysis of lignin, a process relevant to biofuel production and the chemical recycling of plant biomass. For instance, studies have detailed mechanisms of bond cleavage in lignin model compounds, highlighting the significance of certain structural features in these reactions (Yokoyama, 2015).

Phenolic Compounds and Health : Phenolic compounds, which may share structural similarities with the specified compound, are extensively studied for their antioxidant, anti-inflammatory, and disease-preventive properties. Research reviews have compiled evidence on their roles in preventing cardiovascular diseases, modulating lipid metabolism, and offering neuroprotective effects (Naveed et al., 2018). These compounds are found in a wide array of dietary sources and have been considered for applications ranging from food additives to therapeutic agents due to their significant biological activities.

Environmental Impact and Analysis of Phenolic Antioxidants : The environmental occurrence, fate, and toxicological effects of synthetic phenolic antioxidants, which might include compounds structurally related to 3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone, have been a subject of study. Investigations suggest the need for further research into their environmental behaviors, toxicity, and potential health impacts on humans and ecosystems (Liu & Mabury, 2020).

Analytical and Environmental Research : Analytical methods for determining the antioxidant activity of phenolic compounds, including spectroscopy and chromatography, are crucial in assessing their potential health benefits and environmental impacts. These methodologies facilitate the exploration of antioxidant capacities, contributing to food science, environmental chemistry, and pharmacology research (Munteanu & Apetrei, 2021).

Safety And Hazards

As with any chemical compound, handling “3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c1-10-3-4-11(9-12(10)15)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIASYWSJKQZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2OCCCO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646067
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone

CAS RN

898757-13-6
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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